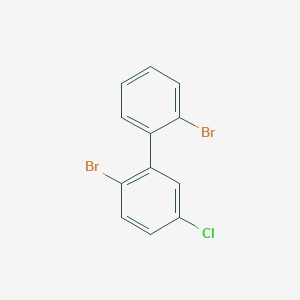
2,2'-Dibromo-5-chloro-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Dibromo-5-chloro-1,1’-biphenyl: is an organic compound with the molecular formula C12H7Br2Cl It is a derivative of biphenyl, where the biphenyl core is substituted with two bromine atoms at the 2 and 2’ positions and a chlorine atom at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Dibromo-5-chloro-1,1’-biphenyl can be achieved through various methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of aryl halides with boronic acids or esters in the presence of a palladium catalyst.
Direct Halogenation: Another approach is the direct halogenation of biphenyl derivatives using bromine and chlorine under controlled conditions.
Industrial Production Methods: Industrial production of 2,2’-Dibromo-5-chloro-1,1’-biphenyl may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2,2’-Dibromo-5-chloro-1,1’-biphenyl can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced biphenyl derivatives.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: 2,2’-Dibromo-5-chloro-1,1’-biphenyl is used as a building block in organic synthesis, particularly in the preparation of more complex biphenyl derivatives. It serves as a precursor for the synthesis of various functionalized biphenyl compounds .
Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its unique substitution pattern allows for the exploration of new bioactive molecules with potential therapeutic applications .
Industry: In the industrial sector, 2,2’-Dibromo-5-chloro-1,1’-biphenyl is used in the production of advanced materials, including liquid crystals and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2,2’-Dibromo-5-chloro-1,1’-biphenyl in chemical reactions involves the activation of the biphenyl core through the electron-withdrawing effects of the bromine and chlorine substituents. This activation facilitates various substitution and coupling reactions by stabilizing the transition states and intermediates .
In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its halogenated aromatic structure. These interactions can modulate the activity of the targets, leading to potential therapeutic effects .
Comparison with Similar Compounds
2,2’-Dibromo-1,1’-biphenyl: This compound lacks the chlorine substituent at the 5 position, resulting in different reactivity and properties.
2,2’-Dibromo-4,4’-dichloro-1,1’-biphenyl:
Uniqueness: 2,2’-Dibromo-5-chloro-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it a valuable intermediate in organic synthesis and a potential candidate for various scientific and industrial applications .
Properties
Molecular Formula |
C12H7Br2Cl |
|---|---|
Molecular Weight |
346.44 g/mol |
IUPAC Name |
1-bromo-2-(2-bromophenyl)-4-chlorobenzene |
InChI |
InChI=1S/C12H7Br2Cl/c13-11-4-2-1-3-9(11)10-7-8(15)5-6-12(10)14/h1-7H |
InChI Key |
RGVZFGNNPXHIHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)Cl)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


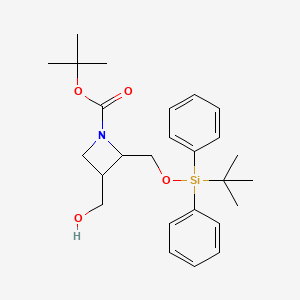
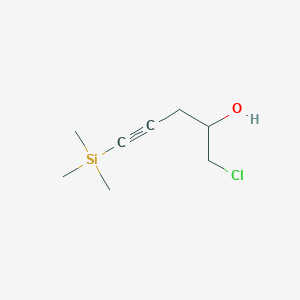
![(S)-5'-Nitro-6',7'-dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine]](/img/structure/B12825048.png)
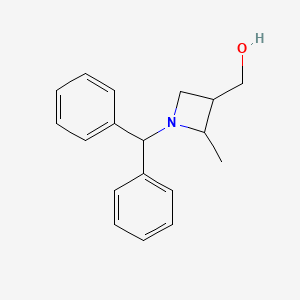
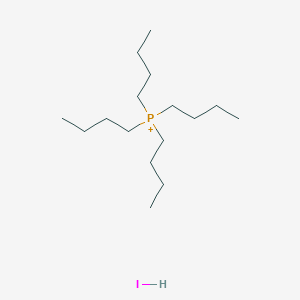
![N-Hydroxy-5-methyl-1H-benzo[d]imidazole-2-carbimidoyl cyanide](/img/structure/B12825084.png)
![2,3,5,6-Tetrafluoro-4-(2-hydroxy-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-3-yl)benzonitrile](/img/structure/B12825093.png)
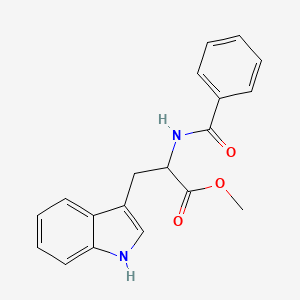
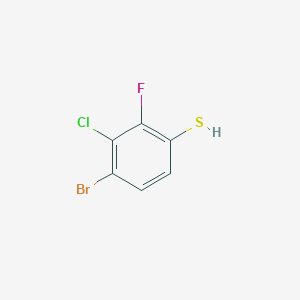
![(1R,2S,9S,10S,11S,14S,15S,18S,20S,23R)-10,20-dihydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B12825108.png)
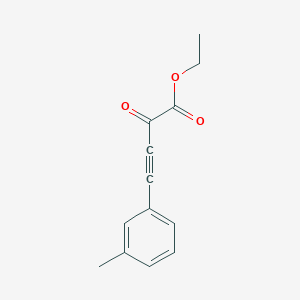
![(1S,2R,5R)-2-(2-chloroethyl)-5-[(S)-[(1S)-cyclohex-2-en-1-yl]-hydroxymethyl]-1-methyl-7-oxa-4-azabicyclo[3.2.0]heptane-3,6-dione](/img/structure/B12825111.png)
![4-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid;ethane](/img/structure/B12825127.png)

